5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Description

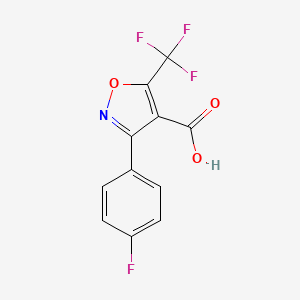

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a 4-fluorophenyl ring at position 3, and a carboxylic acid (-COOH) substituent at position 4 of the isoxazole core. Its structural features are frequently explored in drug discovery for targeting enzymes such as cyclooxygenases (COX) and in immunomodulatory applications .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGNKOWIOCUIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 235.15 g/mol

- CAS Number : 618383-48-5

Research indicates that the compound exhibits antitumor activity , primarily through mechanisms involving apoptosis induction and cell cycle arrest. It has been shown to affect the expression levels of key regulatory proteins involved in apoptosis and cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target Cells/Organisms | Observed Effects |

|---|---|---|

| Antitumor | Human leukemia (HL-60), breast cancer (MCF-7) | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Various bacterial strains | Inhibition of bacterial growth |

| Anti-inflammatory | In vitro models | Reduction in pro-inflammatory cytokines |

| Cytotoxicity | Cancer cell lines (U-937, MDA-MB-231) | Dose-dependent cytotoxic effects |

Case Studies and Research Findings

-

Antitumor Activity :

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC values ranging from 0.48 to 1.93 µM, indicating its potential as a lead compound for anticancer drug development . -

Mechanism of Apoptosis :

Flow cytometry assays revealed that this compound induces apoptosis in MCF-7 cells by increasing caspase-3 activity, which is critical for the execution phase of apoptosis. Additionally, it was found to downregulate Bcl-2 while upregulating p21, suggesting a dual mechanism involving both apoptosis promotion and cell cycle regulation . -

Anti-inflammatory Properties :

In models of inflammation, the compound was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its anti-inflammatory and analgesic properties. Research indicates that derivatives of isoxazole compounds, including 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, have shown efficacy in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The presence of the trifluoromethyl group enhances the pharmacological activity of these compounds by improving their bioavailability and potency.

Case Study: Anti-inflammatory Activity

A study demonstrated that isoxazole derivatives exhibit significant anti-inflammatory effects. The compound was tested in various animal models, showing a marked reduction in inflammation markers compared to controls. This suggests its potential as a therapeutic agent for chronic inflammatory conditions .

Veterinary Medicine

In veterinary applications, derivatives of isoxazole compounds are being explored for their effectiveness against endoparasites . The structural characteristics of this compound make it suitable for developing new antiparasitic agents. A patent highlights its use in formulations aimed at controlling endoparasitic infections in livestock, indicating both efficacy and safety profiles that are favorable for veterinary use .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Techniques such as reverse addition methods have been employed to minimize by-products during synthesis, ensuring high-quality production of the compound. This synthesis process is crucial for scaling up production for industrial applications .

Synthesis Process Overview

| Step | Reaction Components | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethylacetoacetate, triethylorthoformate | 75°C - 150°C | Formation of ethyl ethoxymethyleneacetoacetic ester |

| 2 | Hydroxylamine sulfate | -20°C to 10°C | Production of ethyl-5-methylisoxazole-4-carboxylate |

| 3 | Strong acid treatment | Variable | Conversion to 5-methylisoxazole-4-carboxylic acid |

| 4 | Thionyl chloride with trifluoromethyl aniline | 0°C to 50°C | Final product: this compound |

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests. Research is ongoing to evaluate its effectiveness and safety as an agricultural chemical, which could lead to new formulations that are both effective and environmentally friendly.

Comparison with Similar Compounds

The compound is part of a broader class of isoxazole and heterocyclic carboxylic acids. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations, physicochemical properties, and applications.

Structural Analogs with Isoxazole Cores

a) 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid

- Structural Difference : Replaces the 4-fluorophenyl group with a simple phenyl ring.

- This analog is noted for its use in synthesizing intermediates for anti-inflammatory agents .

b) 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

- Structural Difference : Lacks the trifluoromethyl group at position 3.

- Impact : The missing -CF₃ group diminishes electron-withdrawing effects, likely reducing metabolic stability compared to the target compound. This derivative is commercially available (Sigma-Aldrich) and serves as a precursor in peptide-mimetic drug design .

c) Methyl 5-(4-chlorophenyl)-3-methylisoxazole-4-carboxylate

- Structural Differences :

- Chlorine replaces fluorine on the phenyl ring.

- Methyl ester (-COOCH₃) replaces the carboxylic acid.

- Methyl group at position 3 instead of trifluoromethyl.

- Impact : The chloro substituent increases lipophilicity, while the ester group reduces solubility in aqueous media. This compound is used in agrochemical research .

d) 3-Methyl-5-(p-tolyl)isoxazole-4-carboxylic acid

- Structural Differences :

- Methyl group at position 3.

- p-Tolyl (methyl-substituted phenyl) replaces 4-fluorophenyl.

- Applications include kinase inhibition studies .

Pyrazole and Thiazole Derivatives

a) 5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- Core Difference : Pyrazole ring instead of isoxazole.

- Impact : The pyrazole’s nitrogen-rich structure alters hydrogen-bonding capacity and acidity. This compound is explored in herbicide development due to its strong electrophilic character .

b) 2-Phenyl-thiazole-5-carboxylic acid

- Core Difference : Thiazole ring (with sulfur) replaces isoxazole.

Functional Group Variations in Related Compounds

Physicochemical and Electronic Effects

- Trifluoromethyl Group : Enhances metabolic stability and electron deficiency, improving resistance to oxidative degradation compared to methyl or chloro analogs .

- 4-Fluorophenyl vs. Other Aryl Groups: Fluorine’s electronegativity increases dipole moments, enhancing binding to polar enzyme residues (e.g., COX-2) compared to non-fluorinated analogs .

- Carboxylic Acid vs. Ester/Amide : The free -COOH group improves water solubility and enables salt formation for pharmaceutical formulations, unlike ester derivatives .

Preparation Methods

Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester

- React ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75–150 °C (preferably 100–110 °C).

- This forms a mixture containing ethyl ethoxymethyleneacetoacetic ester and non-reactive components.

- Optional separation of non-reactive components by reduced pressure distillation.

Step (b): Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

- React the ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt.

- Temperature controlled between −20 °C and 10 °C (preferably −10 °C to 0 °C).

- This step forms the isoxazole ring with the trifluoromethyl substituent.

Step (c): Hydrolysis to 5-methylisoxazole-4-carboxylic acid

- Treat the ester with a strong acid to hydrolyze the ester to the corresponding acid.

- Crystallize the acid to improve purity.

Step (d): Formation of Acid Chloride

- React crystallized acid with anhydrous thionyl chloride (optionally with solvents like toluene) under reflux.

- This forms the acid chloride intermediate necessary for amide formation.

Step (e): Amide Formation with Trifluoromethyl Aniline

- React acid chloride with trifluoromethyl aniline and an amine base (e.g., triethylamine) at 0–50 °C (preferably 5–15 °C).

- Use a reverse addition technique: add the amine base and trifluoromethyl aniline mixture dropwise to acid chloride to minimize by-products.

- Isolate and purify the final product by crystallization.

Key Process Advantages and Optimization Notes

| Aspect | Details |

|---|---|

| By-product Minimization | Reverse addition technique reduces 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) by-product to ~0.0006%. |

| Impurity Control | Use of hydroxylamine sulfate instead of hydrochloride drastically reduces isomeric impurities. |

| Purity | Final product shows 99.8–100% HPLC potency, indicating high purity. |

| Solvents | Preferred solvents include toluene, ethyl acetate, acetonitrile, and chlorinated solvents for acid chloride formation. |

| Temperature Control | Critical in all steps, especially cyclization and amide formation, to optimize yield and purity. |

| Yield | Crude yields around 52% from acid chloride step; final crystallization leads to minimal product loss (~6%). |

Detailed Reaction Conditions Summary Table

| Step | Reactants & Conditions | Temperature Range | Notes |

|---|---|---|---|

| (a) | Ethylacetoacetate + triethylorthoformate + acetic anhydride | 75–150 °C (pref. 100–110 °C) | Forms ethyl ethoxymethyleneacetoacetic ester; non-reactive components removed by distillation |

| (b) | Ethyl ethoxymethyleneacetoacetic ester + hydroxylamine sulfate + sodium acetate/trifluoroacetic acid salt | −20 to 10 °C (pref. −10 to 0 °C) | Isoxazole ring formation with trifluoromethyl substitution |

| (c) | Hydrolysis of ester with strong acid | Ambient to mild heating | Conversion to carboxylic acid; crystallization improves purity |

| (d) | 5-methylisoxazole-4-carboxylic acid + thionyl chloride (anhydrous) + optional solvent (toluene preferred) | Reflux (~85–90 °C) | Formation of acid chloride intermediate |

| (e) | Acid chloride + trifluoromethyl aniline + amine base (triethylamine) | 0–50 °C (pref. 5–15 °C) | Reverse addition technique to minimize by-products; final crystallization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid, and how can reaction yields be optimized?

- Methodology : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by functionalization of the isoxazole ring. For example, trifluoromethyl groups can be introduced via nucleophilic trifluoromethylation or using trifluoromethyl-containing precursors. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalytic systems (e.g., Pd catalysts for cross-coupling reactions). Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches by identifying critical variables like reagent stoichiometry and reaction time .

- Key Data : Similar compounds (e.g., ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate) show yields >70% under reflux conditions in ethanol .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodology : Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) is essential. Stability studies under varying pH (2–12), temperatures (4–37°C), and light exposure should use HPLC-UV or LC-MS for quantification. For example, structurally related isoxazole derivatives exhibit pH-dependent stability, degrading rapidly in alkaline conditions .

- Key Data : Analogues like 5-methylisoxazole-4-carboxylic acid show solubility >10 mg/mL in DMSO but <1 mg/mL in water .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology : Use to confirm trifluoromethyl and fluorophenyl groups (δ = -60 to -70 ppm for CF). IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3300 cm) and isoxazole ring vibrations (~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular formula (CHFNO) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the carboxylic acid group’s electron-withdrawing effect may deactivate the isoxazole ring toward electrophilic substitution. Transition state analysis of trifluoromethyl group reactions can guide catalyst selection .

- Case Study : ICReDD’s quantum chemical reaction path search methods reduced optimization time for similar heterocycles by 40% .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

- Methodology : Cross-validate assays under standardized conditions (e.g., IC measurements using identical enzyme batches). Check for impurities via NMR or X-ray crystallography. For example, trace impurities in 5-methylisoxazole-4-carboxylic acid derivatives caused false negatives in kinase inhibition assays .

- Data Analysis : Use multivariate regression to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity trends .

Q. How can the compound’s pharmacokinetic properties be improved through derivatization?

- Methodology : Esterification or amidation of the carboxylic acid group enhances membrane permeability. For instance, methyl ester derivatives of related isoxazoles showed 3-fold higher Caco-2 cell permeability compared to free acids. Metabolite profiling (e.g., liver microsome assays) identifies labile sites for structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.